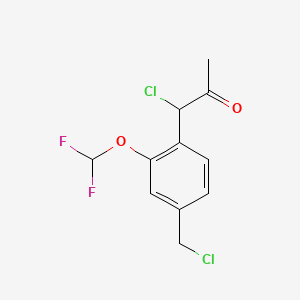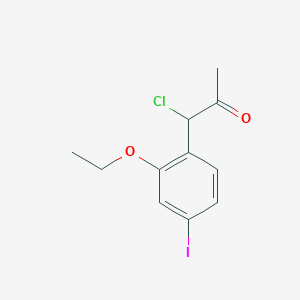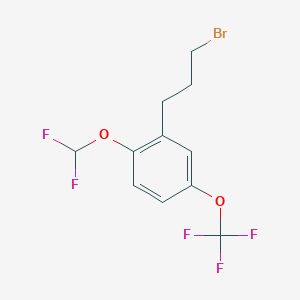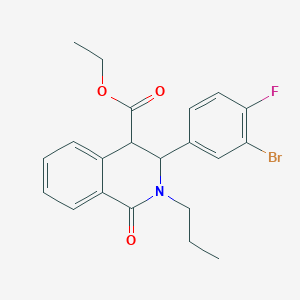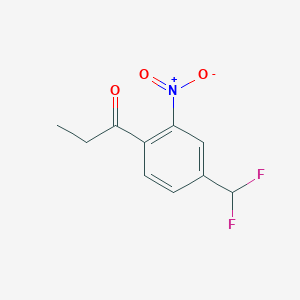
1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one is an organic compound characterized by the presence of a difluoromethyl group and a nitro group attached to a phenyl ring, which is further connected to a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of 4-fluoroacetophenone with 2,6-difluorobenzaldehyde in the presence of a suitable catalyst and solvent, such as ethanol . The reaction conditions often require controlled temperatures and specific reagents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-(Difluoromethyl)-2-aminophenyl)propan-1-one.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It may be utilized in the study of biological pathways and mechanisms, particularly those involving nitro and difluoromethyl groups.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one exerts its effects involves interactions with molecular targets and pathways. The nitro group can participate in redox reactions, while the difluoromethyl group may influence the compound’s reactivity and stability. Specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)propan-1-one: Lacks the difluoromethyl and nitro groups, resulting in different chemical properties and reactivity.
1-(4-Nitrophenyl)propan-1-one:
1-(4-(Trifluoromethyl)-2-nitrophenyl)propan-1-one: Similar structure but with a trifluoromethyl group, which can alter its chemical behavior and interactions.
Uniqueness: 1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one is unique due to the presence of both difluoromethyl and nitro groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H9F2NO3 |
|---|---|
Peso molecular |
229.18 g/mol |
Nombre IUPAC |
1-[4-(difluoromethyl)-2-nitrophenyl]propan-1-one |
InChI |
InChI=1S/C10H9F2NO3/c1-2-9(14)7-4-3-6(10(11)12)5-8(7)13(15)16/h3-5,10H,2H2,1H3 |
Clave InChI |
LEXUVLGYEQNBMF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=C(C=C1)C(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



